molecular formula C24H28N2O7S2 B1671556 Eprosartanmesilat CAS No. 144143-96-4

Eprosartanmesilat

Katalognummer: B1671556
CAS-Nummer: 144143-96-4
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: DJSLTDBPKHORNY-XMMWENQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Eprosartan Mesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Eprosartan Mesylat übt seine Wirkung aus, indem es selektiv die Bindung von Angiotensin II an den AT1-Rezeptor blockiert, der in verschiedenen Geweben vorhanden ist, einschließlich der glatten Gefäßmuskulatur und der Nebennierenrinde . Diese Blockade verhindert die vasokonstriktorische und aldosteron-sekretierende Wirkung von Angiotensin II, was zu Vasodilatation, Blutdrucksenkung und einer verringerten Sekretion von Vasopressin und Aldosteron führt . Die Wirkung von Eprosartan Mesylat ist unabhängig von den Wegen der Angiotensin-II-Synthese, was es zu einem einzigartigen Angiotensin-II-Rezeptor-Antagonisten macht .

Wirkmechanismus

Target of Action

Eprosartan mesylate primarily targets the Angiotensin II receptor type 1 (AT1) . This receptor is found in many tissues, including vascular smooth muscle and the adrenal gland . The AT1 receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .

Mode of Action

Eprosartan mesylate is an angiotensin II receptor antagonist . It works by selectively blocking the binding of angiotensin II to the AT1 receptor . This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II . As a result, vascular smooth muscle relaxes, vasodilation occurs, and blood pressure is reduced .

Biochemical Pathways

Eprosartan mesylate affects the renin-angiotensin system . By blocking the AT1 receptor, it inhibits the binding of angiotensin II, leading to vasodilation and a reduction in the secretion of vasopressin . It also reduces the production and secretion of aldosterone, further contributing to the lowering of blood pressure .

Pharmacokinetics

Eprosartan mesylate has a bioavailability of 15% . It is minimally metabolized in the liver . The drug is primarily excreted in the feces (90%) and to a lesser extent in the urine (7% primarily as unchanged drug) . The elimination half-life of eprosartan mesylate is between 5 to 9 hours .

Result of Action

The primary result of eprosartan mesylate’s action is a decrease in blood pressure . By blocking the AT1 receptor, it prevents the vasoconstrictor effects of angiotensin II, leading to vasodilation . It also inhibits the secretion of aldosterone, reducing fluid retention and further lowering blood pressure .

Action Environment

The action of eprosartan mesylate can be influenced by various environmental factors. For instance, its absorption and efficacy can be affected by the presence of food in the gastrointestinal tract. Additionally, individual factors such as age, renal function, and hepatic function can influence the pharmacokinetics and pharmacodynamics of the drug

Safety and Hazards

Eprosartan may cause serious harm to an unborn baby if used during pregnancy . It can also cause dizziness, lightheadedness, and blurred vision as your body adjusts to the medication . It may also rarely cause serious kidney problems or make them worse . Eprosartan is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Eprosartan is used as a first-line agent in the treatment of diabetic nephropathy, as well as a second-line agent in the treatment of congestive heart failure (only in those intolerant of ACE inhibitors) . It is also used sometimes to treat heart failure and diabetic nephropathy (kidney disease in people with diabetes and high blood pressure) . The favorable efficacy and tolerability make Eprosartan worthwhile to be taken into consideration by physicians .

Relevant Papers

Several papers have been published on Eprosartan Mesylate. For instance, a meta-analysis of randomized controlled trials has been conducted to estimate the efficacy and the tolerability of Eprosartan compared with other agents as monotherapy . Another study focused on the formulation development and evaluation of Eprosartan Mesylate loaded biodegradable acid terminated poly (lactide-co-glycolide) nanoparticle .

Biochemische Analyse

Biochemical Properties

Eprosartan Mesylate interacts with the angiotensin II receptor, specifically the AT1 subtype . By blocking the binding of angiotensin II to AT1, it causes vascular smooth muscle to relax and vasodilation to occur . This interaction is competitive and reversible .

Cellular Effects

Eprosartan Mesylate has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways related to blood pressure regulation . By blocking the binding of angiotensin II to the AT1 receptor, it reduces vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure .

Molecular Mechanism

Eprosartan Mesylate exerts its effects at the molecular level by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues, such as vascular smooth muscle and the adrenal gland . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .

Temporal Effects in Laboratory Settings

It is known that Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .

Dosage Effects in Animal Models

In animal models, Eprosartan Mesylate has been shown to inhibit various physiological effects associated with angiotensin II, such as contractile responses in rabbit aortic rings, isotonic fluid absorption in rabbit perfused proximal convoluted tubules, and pressor responses .

Metabolic Pathways

Eprosartan Mesylate is involved in the renin-angiotensin system. It prevents the binding of angiotensin II to AT1, leading to relaxation of vascular smooth muscle and vasodilation . Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .

Transport and Distribution

It is known that Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .

Subcellular Localization

It is known that Eprosartan Mesylate selectively blocks the binding of angiotensin II to the AT1 receptor, which is found in many tissues, such as vascular smooth muscle and the adrenal gland .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eprosartan Mesylat kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Herstellung von Eprosartan, gefolgt von seiner Umwandlung in das Mesylat-Salz. Die Synthese von Eprosartan umfasst typischerweise die Reaktion von 2-Butyl-1H-imidazol-5-carbonsäure mit 4-Carboxybenzyl-bromid in Gegenwart einer Base, gefolgt von weiteren Reaktionen zur Einführung der Thiophen-Einheit . Das Mesylat-Salz wird dann durch Reaktion von Eprosartan mit Methansulfonsäure gebildet.

Industrielle Produktionsmethoden: Die industrielle Produktion von Eprosartan Mesylat beinhaltet oft den Einsatz von Feststoffdispersionstechniken, um seine Löslichkeit und Bioverfügbarkeit zu verbessern. Techniken wie Lösungsmitteleindampfung, Mikronisierung und die Verwendung von Tensiden wie Hydroxypropylmethylcellulose und Polysorbat 80 wurden eingesetzt, um die Auflösung des Stoffes zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: Eprosartan Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Eprosartan Mesylat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können Eprosartan Mesylat in seine reduzierten Formen umwandeln.

    Substitution: Substitutionsreaktionen können an den Imidazol- oder Thiophen-Einheiten auftreten, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Arylhalogenide.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Eprosartan Mesylat, die unterschiedliche pharmakologische Eigenschaften haben können .

Eigenschaften

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSLTDBPKHORNY-XMMWENQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044217
Record name Eprosartan mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144143-96-4
Record name 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144143-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprosartan mesylate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprosartan mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROSARTAN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprosartan mesylate
Reactant of Route 2
Reactant of Route 2
Eprosartan mesylate
Reactant of Route 3
Reactant of Route 3
Eprosartan mesylate
Reactant of Route 4
Reactant of Route 4
Eprosartan mesylate
Reactant of Route 5
Reactant of Route 5
Eprosartan mesylate
Reactant of Route 6
Eprosartan mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.